molecular formula C18H16N2O6S B2445188 methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate CAS No. 899758-08-8

methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate

Cat. No.: B2445188
CAS No.: 899758-08-8
M. Wt: 388.39
InChI Key: KQOIVBIEMGRREO-UHFFFAOYSA-N
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Description

Methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate is a complex organic compound featuring a benzo[d]isothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Key considerations include the optimization of reaction conditions to minimize by-products and the use of scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the isothiazole ring, to form various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide under mild conditions using reagents like sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation Products: Various sulfoxides and sulfones.

    Reduction Products: Sulfides and thiols.

    Substitution Products: Nitro and halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer properties. The presence of the isothiazole ring is particularly significant due to its known biological activity .

Medicine

Medicinally, this compound and its derivatives are investigated for their potential as therapeutic agents. The sulfone group is known to enhance the bioavailability and metabolic stability of drugs.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate involves its interaction with biological targets through the isothiazole ring. This ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfone group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other isothiazole derivatives, methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual functional groups (sulfone and ester) make it versatile for various applications.

Properties

IUPAC Name

methyl 2-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S/c1-11(16(21)19-14-9-5-3-7-12(14)18(23)26-2)20-17(22)13-8-4-6-10-15(13)27(20,24)25/h3-11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOIVBIEMGRREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)OC)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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